molecular formula C8H8N2O2 B13288616 6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one

6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13288616
M. Wt: 164.16 g/mol
InChI Key: WNHOSIVKSSCBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with the molecular formula C8H8N2O2. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with glycine, followed by reduction and cyclization to yield the desired isoindolinone derivative . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-amino-5-hydroxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H8N2O2/c9-6-2-5-4(1-7(6)11)3-10-8(5)12/h1-2,11H,3,9H2,(H,10,12)

InChI Key

WNHOSIVKSSCBCH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)N)O

Origin of Product

United States

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